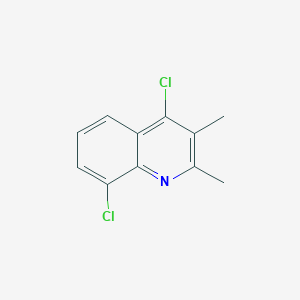

4,8-Dichloro-2,3-dimethylquinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4,8-dichloro-2,3-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N/c1-6-7(2)14-11-8(10(6)13)4-3-5-9(11)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSOIOGNAHLZDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=C1Cl)C=CC=C2Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203-46-9 | |

| Record name | 4,8-dichloro-2,3-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,8 Dichloro 2,3 Dimethylquinoline and Its Analogs

Classic and Modern Approaches to Quinoline (B57606) Core Synthesis

The construction of the fundamental quinoline ring system can be achieved through a variety of named reactions and modern catalytic methods. These approaches offer different levels of efficiency, regioselectivity, and functional group tolerance.

One-Pot Condensation Reactions for Dichloroquinoline Formation

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps and minimizing waste. A notable one-pot method for generating 2,4-dichloroquinoline (B42001) derivatives involves the condensation of an appropriate primary aromatic amine with malonic acid in the presence of excess phosphorus oxychloride. researchgate.net This approach provides a facile route to 2,4-dichloroquinolines in good yields. researchgate.net While this specific example does not yield the 4,8-dichloro substitution pattern, it highlights a powerful one-pot strategy that could potentially be adapted.

Recent advancements in one-pot reactions have also utilized tandem processes. For instance, a ruthenium-based catalyst has been developed for a one-pot tandem aerobic oxidation-Knoevenagel condensation reaction, demonstrating the potential of multi-step reactions in a single vessel. mdpi.com Similarly, one-pot multi-segment condensation strategies are being developed for complex molecule synthesis, which could inspire new routes to polysubstituted quinolines. rsc.org Another efficient one-pot synthesis involves the reduction of o-nitroarylcarbaldehydes to o-aminoarylcarbaldehydes, followed by an in-situ condensation with aldehydes or ketones to form quinolines in high yields. rsc.org

Cyclization Reactions for Substituted Quinoline Ring Systems

Cyclization reactions are fundamental to the formation of the quinoline core. A variety of methods have been developed, each with its own advantages.

Visible light-mediated cyclization has emerged as a mild and efficient method for synthesizing highly substituted quinolines. nih.gov This process often involves the condensation of 2-vinylanilines with conjugated aldehydes, followed by a light-induced cyclization, which can be highly selective. nih.gov

Electrophilic cyclization of N-(2-alkynyl)anilines provides a route to 3-halogen-containing quinolines under mild conditions. nih.gov This method utilizes electrophiles like iodine monochloride (ICl) or bromine to initiate the ring-closing process, offering good yields and functional group tolerance. nih.gov

Other established methods for quinoline synthesis include:

The Friedländer Synthesis: This involves the condensation of an o-aminobenzaldehyde or o-aminoacetophenone with a compound containing an α-methylene group adjacent to a carbonyl. pharmaguideline.com

The Skraup Synthesis: A reaction of aniline (B41778) with sulfuric acid, glycerol, and an oxidizing agent. pharmaguideline.com

The Combes Synthesis: The condensation of an arylamine with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization. pharmaguideline.com

The Doebner-von Miller Reaction: A reaction between an α,β-unsaturated carbonyl compound and an aniline. pharmaguideline.com

Recent research has also explored iodine-mediated desulfurative cyclization and photo-induced oxidative annulation reactions as modern strategies for quinoline synthesis. rsc.orgmdpi.com

Synthesis from Precursor Quinolinols

A common and effective strategy for synthesizing haloquinolines is through the chemical modification of a pre-formed quinolinol (hydroxyquinoline) precursor. This approach allows for the late-stage introduction of halogen atoms.

Chlorination of 8-Chloro-2,3-dimethylquinolin-4-ol (B1457292) to Yield 4,8-Dichloro-2,3-dimethylquinoline

The direct precursor to this compound is 8-chloro-2,3-dimethylquinolin-4-ol. The critical step in this synthesis is the chlorination of the hydroxyl group at the 4-position. This transformation is typically achieved using a chlorinating agent. While specific details for the chlorination of this exact substrate are not extensively documented in the provided results, analogous reactions are common in quinoline chemistry. Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are frequently employed to convert quinolin-4-ones to 4-chloroquinolines.

The synthesis of the precursor, 8-chloro-2,3-dimethylquinolin-4-ol, can be accomplished through a cyclization reaction. For instance, a related compound, 6-(tert-butyl)-8-fluoro-2,3-dimethylquinolin-4-ol, was synthesized by reacting 4-(tert-butyl)-2-fluoroaniline with ethyl 2-methyl-3-oxobutanoate in the presence of polyphosphoric acid (PPA). hep.com.cn A similar strategy could likely be employed using 2-chloroaniline (B154045) as a starting material to obtain the desired 8-chloro-2,3-dimethylquinolin-4-ol bldpharm.com.

Strategic Approaches for Introducing Halogen and Alkyl Substituents

The strategic placement of halogen and alkyl groups on the quinoline ring is crucial for tailoring the properties of the final compound.

The introduction of halogens can be achieved at various stages of the synthesis. As mentioned, chlorination of a quinolinol is a common method. google.com Direct chlorination of the quinoline ring is also possible. For example, chlorination of quinoline in concentrated sulfuric acid with a silver sulfate (B86663) catalyst can yield a mixture of 5-chloro- and 8-chloroquinolines, which can be further chlorinated to 5,8-dichloroquinoline. pjsir.org Metal-free protocols for regioselective C-H halogenation of 8-substituted quinolines have also been developed, offering an economical and environmentally friendly alternative. rsc.orgrsc.org These methods often utilize reagents like trihaloisocyanuric acid. rsc.orgrsc.org

The introduction of alkyl groups, such as the two methyl groups in the target compound, is often accomplished by selecting appropriately substituted starting materials for the quinoline core synthesis. For instance, in the Friedländer synthesis, the choice of the ketone component determines the substitution at the 2- and 3-positions of the quinoline ring. pharmaguideline.com Similarly, in the synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol (B1465670) analogs, ethyl 2-methylacetoacetate (B1246266) was used to introduce the 2,3-dimethyl pattern. nih.gov

Derivatization from this compound

The chlorine atoms on this compound are reactive sites that can be exploited for further chemical modifications, allowing for the creation of a library of analogs. The chlorine at the 4-position is particularly susceptible to nucleophilic substitution.

This reactivity allows for the introduction of various functional groups. For example, reaction with amines can lead to the formation of 4-aminoquinoline (B48711) derivatives. Similarly, reaction with alcohols or thiols can yield the corresponding ethers and thioethers. These derivatization reactions are valuable for structure-activity relationship studies in drug discovery and for creating new materials with tailored properties. For instance, various substituted phenoxy quinolines have been synthesized from their corresponding chloroquinoline precursors. googleapis.com

The synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) and its subsequent transformation into 1,8-disubstituted tetrahydroisoquinolines through fluorine-amine exchange followed by the addition of organolithium reagents showcases a similar strategy of using a halogen as a leaving group for further functionalization. mdpi.com

Synthesis of Fused Heterocyclic Systems (e.g., Indoloquinolines, Benzonaphthyridines)

The construction of fused heterocyclic systems, such as indoloquinolines and benzonaphthyridines, often relies on transition metal-catalyzed cross-coupling reactions. These methods facilitate the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the annulation of additional rings onto a quinoline framework. While direct examples starting from this compound are not prevalent in the reviewed literature, established palladium-catalyzed methodologies for analogous chloroquinolines provide a clear blueprint for potential synthetic routes.

Palladium-Catalyzed Reactions:

Palladium-catalyzed reactions are powerful tools for the synthesis of complex aromatic compounds. nih.gov The reactivity of chloro-substituted positions on the quinoline ring can be exploited to build fused systems. For instance, the Larock/ligand-accelerated C-H activation cascade reaction has been successfully used to synthesize indolo[2,3-c]quinolinones from 2-iodoanilines and N,3-diphenylpropiolamides. nih.gov This suggests a plausible route where a suitably functionalized aniline could be coupled with this compound to construct an indoloquinoline system.

Another widely used method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst. researchgate.netharvard.edulibretexts.org This reaction is highly versatile for creating C-C bonds. researchgate.net In the context of this compound, a sequential Suzuki coupling could be envisioned. The chlorine atom at the 4-position is generally more reactive towards oxidative addition to Pd(0) than the one at the 8-position due to the electronic influence of the nitrogen atom. nih.gov This differential reactivity could allow for a regioselective arylation at the 4-position, followed by a second coupling at the 8-position to complete the fused ring system.

A general approach for the synthesis of 4-aryl-8-hydroxyquinolines has been demonstrated using a Suzuki-Miyaura cross-coupling of 4-chloro-8-tosyloxyquinoline with various arylboronic acids. researchgate.net This highlights the feasibility of targeting the 4-position of a dichlorinated quinoline for arylation.

| Reaction Type | Catalyst/Ligand | Base | Solvent | General Conditions | Potential Application |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd₂(dba)₃/tBu₃P | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene, DMF | 80-110 °C | Sequential arylation at C4 and C8 to form benzonaphthyridines. |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃/BINAP, Xantphos | NaOtBu, K₂CO₃ | Toluene, Dioxane | 80-120 °C | Intramolecular or intermolecular amination to form indoloquinolines. |

| Larock Indole (B1671886) Synthesis | Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | DMF, Toluene | 100-120 °C | Reaction with an appropriately substituted aniline to form an indoloquinoline core. |

Table 1: Potential Palladium-Catalyzed Reactions for Fused Heterocycle Synthesis

The synthesis of dihydroquinolines has also been achieved via palladium-catalyzed sequential amination and cyclization of Morita-Baylis-Hillman alcohols, demonstrating the utility of palladium catalysis in building the quinoline core itself, which can then be further functionalized. nih.gov

Preparation of Hetaryl-substituted Tropolone (B20159) Derivatives

Tropolones are a class of seven-membered ring compounds with interesting biological activities. The synthesis of hetaryl-substituted tropolones can be achieved through the reaction of a methylene-active heterocycle with a 1,2-benzoquinone (B1198763) derivative. While a direct synthesis using this compound is not explicitly detailed, the reaction of similar 4,7-dichloro-2-methylquinolines provides a strong precedent. nih.gov

The established methodology involves an acid-catalyzed reaction between a 2-methylquinoline (B7769805) derivative and a 1,2-benzoquinone in acetic acid at moderate temperatures (60–80 °C). nih.gov The reaction proceeds through a multi-step mechanism that includes an aldol-type condensation, followed by cyclization and subsequent rearrangement to form the tropolone ring.

General Synthetic Scheme:

A plausible reaction for preparing a tropolone derivative from this compound would involve its reaction with a suitable 1,2-benzoquinone, such as 3,5-di(tert-butyl)-1,2-benzoquinone or 3,4,5,6-tetrachloro-1,2-benzoquinone, in the presence of an acid catalyst. The methyl group at the 2-position of the quinoline is sufficiently activated to participate in the initial condensation step.

The proposed mechanism involves the following key steps:

Aldol Condensation: The methylene-active methyl group of the quinoline attacks one of the carbonyl carbons of the 1,2-benzoquinone.

Cyclization: The resulting intermediate undergoes cyclization.

Rearrangement: A rearrangement of the cyclized intermediate leads to the formation of a dihydrotropolone.

Oxidation: The dihydrotropolone is then oxidized, often by an excess of the starting 1,2-benzoquinone, to yield the final 1,3-tropolone derivative. nih.gov

| Reactant 1 | Reactant 2 (1,2-Benzoquinone) | Catalyst | Solvent | Temperature | Product Type |

| This compound (hypothetical) | 3,5-di(tert-butyl)-1,2-benzoquinone | Acetic Acid | Acetic Acid | 60-80 °C | 2-(4,8-Dichloro-2,3-dimethylquinolyl)-di(tert-butyl)-1,3-tropolone |

| 4,7-Dichloro-2-methylquinoline | 3,4,5,6-tetrachloro-1,2-benzoquinone | Acetic Acid | Acetic Acid | 60-80 °C | 2-(4,7-Dichloro-2-quinolyl)-4,5,6,7-tetrachloro-1,3-tropolone nih.gov |

Table 2: Plausible Conditions for Hetaryl-substituted Tropolone Synthesis

This synthetic approach has been successfully applied to a range of 2-methyl-substituted nitrogen heterocycles, including other quinolines, benzoxazoles, and benzothiazoles, to produce the corresponding hetaryl-1,3-tropolones. beilstein-journals.org

Reactivity and Mechanistic Investigations of 4,8 Dichloro 2,3 Dimethylquinoline

Nucleophilic Substitution Reactions on the Quinoline (B57606) Core

The presence of chloro substituents on the quinoline core of 4,8-dichloro-2,3-dimethylquinoline makes it a substrate for nucleophilic substitution reactions. These reactions involve the replacement of a chlorine atom by a nucleophile.

Regioselectivity and Reaction Kinetics

In dihalo-substituted quinolines and related heterocyclic systems like quinazolines, the position of nucleophilic attack is a critical aspect. For 2,4-dichloroquinazolines, nucleophilic aromatic substitution (SNAr) reactions consistently show a high degree of regioselectivity, with the attack preferentially occurring at the 4-position. nih.gov This is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C-4 carbon, making it more susceptible to nucleophilic attack. nih.gov

The reaction conditions for such substitutions can vary. For instance, in the case of a related compound, 4,8-dichloro-2-(trifluoromethyl)quinoline, nucleophilic substitution at the C-4 position with amines can be achieved using a catalyst like potassium iodide in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloro-substituted Heterocycles

| Substrate | Nucleophile | Position of Substitution | Reference |

| 2,4-Dichloroquinazoline | Primary and secondary amines | C-4 | nih.gov |

| 4-Chloro-8-methylquinolin-2(1H)-one | Various nucleophiles | C-4 | mdpi.com |

| 4,8-Dichloro-2-(trifluoromethyl)quinoline | Amines | C-4 |

Electrophilic Aromatic Substitution Patterns on the Quinoline Ring

Electrophilic aromatic substitution on the quinoline ring is generally directed to the carbocyclic ring (the benzene (B151609) part). The presence of the nitrogen atom deactivates the heterocyclic ring towards electrophilic attack. The existing substituents on this compound will further influence the position of any subsequent electrophilic substitution.

Metal-Catalyzed Coupling Reactions Involving Halogen Substituents

The chloro substituents at the C-4 and C-8 positions of this compound serve as excellent handles for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of more complex quinoline derivatives.

For related chloro-substituted quinolines and quinoxalines, palladium-catalyzed cross-coupling reactions have been extensively used. nih.gov The differential reactivity of the two chlorine atoms can potentially allow for selective functionalization. Generally, the C-4 chloro group is more activated and thus more reactive in palladium-catalyzed couplings than a chloro group on the benzenoid ring. This would allow for sequential coupling reactions, first at the C-4 position under milder conditions, followed by coupling at the C-8 position under more forcing conditions.

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions on Chloro-substituted Heterocycles

| Reaction Type | Substrate | Catalyst/Conditions | Product Type | Reference |

| Suzuki Coupling | 4,8-Dichloro-2-(trifluoromethyl)quinoline | Pd(OAc)₂, XPhos ligand | Aryl-substituted quinoline | |

| Sonogashira Coupling | Chloroquinoxalines | Pd, Cu catalysts | Alkynyl-substituted quinoxaline | nih.gov |

| Heck Coupling | Chloroquinoxalines | Pd catalysts | Alkenyl-substituted quinoxaline | nih.gov |

Cycloaddition and Rearrangement Processes in the Context of Quinoline Reactivity

The quinoline ring system can participate in cycloaddition reactions, although this is less common than substitution reactions. The presence of the electron-rich dimethylated pyridine (B92270) ring and the dichlorinated benzene ring in this compound could influence its potential to undergo such reactions. For instance, the diene system within the heterocyclic or carbocyclic part of the molecule could potentially react with suitable dienophiles in a Diels-Alder type reaction, although this would likely require harsh conditions and may lead to a loss of aromaticity.

Rearrangement reactions of substituted quinolines are also known. For example, Claisen-type rearrangements can occur if an allyl ether is formed at the C-4 position via nucleophilic substitution. researchgate.net While no specific cycloaddition or rearrangement studies on this compound have been found, the general reactivity patterns of quinolines suggest these transformations are plausible under specific conditions.

Formation and Characterization of Charge-Transfer Molecular Complexes

Charge-transfer (CT) complexes are formed through the interaction of an electron donor and an electron acceptor. Quinolines, with their electron-rich aromatic system, can act as electron donors in the formation of CT complexes. However, the presence of two electron-withdrawing chloro groups in this compound would decrease its electron-donating ability compared to unsubstituted quinoline.

Studies on the formation of CT complexes often involve strong electron acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govnih.govresearchgate.net The interaction of this compound with such acceptors could lead to the formation of a colored CT complex, which can be characterized using spectrophotometric methods. The stability and stoichiometry of such complexes provide insights into the electronic properties of the quinoline derivative. The electron-donating methyl groups would somewhat counteract the effect of the chloro groups, making the formation of CT complexes still feasible.

Advanced Spectroscopic and Structural Characterization Methodologies for 4,8 Dichloro 2,3 Dimethylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a substituted quinoline (B57606) such as 4,8-Dichloro-2,3-dimethylquinoline, a combination of one-dimensional and two-dimensional NMR techniques is essential for unambiguous signal assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information regarding the number, environment, and coupling interactions of protons in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the quinoline core and the protons of the two methyl groups.

The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the two chlorine atoms and the electron-donating nature of the two methyl groups. The chlorine atom at position 8 will significantly deshield the proton at position 7, while the chlorine at position 4 removes a proton from that position. The aromatic protons at positions 5, 6, and 7 are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. The precise chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would depend on the spin-spin coupling interactions between adjacent protons.

The two methyl groups at positions 2 and 3 will appear as sharp singlet signals in the upfield region of the spectrum, likely between δ 2.0 and 3.0 ppm. The exact chemical shifts will be influenced by the electronic effects of the heterocyclic ring and the adjacent chloro-substituent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| 2-CH₃ | ~2.5 - 2.8 | s |

| 3-CH₃ | ~2.3 - 2.6 | s |

| H-5 | ~7.8 - 8.2 | d |

| H-6 | ~7.4 - 7.7 | t |

Note: These are predicted values based on the analysis of similar quinoline derivatives. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum will show distinct signals for each of the 11 unique carbon atoms.

The chemical shifts of the carbon atoms are highly sensitive to their electronic environment. The carbons bearing the chlorine atoms (C-4 and C-8) are expected to be significantly deshielded and appear at higher chemical shifts. The quaternary carbons of the quinoline ring (C-2, C-3, C-4, C-4a, C-8, and C-8a) will also have characteristic chemical shifts. The carbons of the methyl groups will resonate in the upfield region of the spectrum.

Analysis of related dichlorinated quinoline derivatives, such as 4,7-dichloroquinoline (B193633), shows the significant downfield shift of the carbon atoms directly attached to chlorine. For example, in 4,7-dichloroquinoline, the signals for the chloro-substituted carbons appear at high chemical shifts, which is a common trend for halogenated aromatic compounds.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~155 - 160 |

| C-3 | ~125 - 130 |

| C-4 | ~140 - 145 |

| C-4a | ~148 - 152 |

| C-5 | ~128 - 132 |

| C-6 | ~125 - 129 |

| C-7 | ~127 - 131 |

| C-8 | ~135 - 140 |

| C-8a | ~145 - 150 |

| 2-CH₃ | ~20 - 25 |

Note: These are predicted values based on the analysis of similar quinoline derivatives. Actual experimental values may vary.

Advanced Two-Dimensional NMR Techniques

To definitively assign all proton and carbon signals and to confirm the structure of this compound, two-dimensional (2D) NMR experiments are indispensable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons, allowing for the unambiguous assignment of the H-5, H-6, and H-7 signals based on their through-bond scalar couplings.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated aromatic carbons (C-5, C-6, and C-7) and the methyl carbons by correlating them to their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment detects longer-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning the quaternary carbons (C-2, C-3, C-4, C-4a, C-8, and C-8a) by observing their correlations with the methyl and aromatic protons. For example, the protons of the 2-methyl group would show a correlation to C-2 and C-3, while the H-5 proton would show correlations to C-4, C-4a, and C-7.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment reveals through-space interactions between protons. This could be used to confirm the spatial proximity of the 2-methyl and 3-methyl groups to each other and to adjacent protons on the quinoline ring.

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule.

The key expected vibrational frequencies include:

C-H stretching: Aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline ring system will give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically between 550 and 850 cm⁻¹. The exact positions will be influenced by the substitution pattern on the aromatic ring. For instance, in 4,8-dichloro-2-(trifluoromethyl)quinoline, C-Cl stretching vibrations are generally found in this range.

C-H bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will be present in the 1000-1300 cm⁻¹ and 600-900 cm⁻¹ regions, respectively. The pattern of the out-of-plane bending bands can sometimes provide information about the substitution pattern of the aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| 3000-3100 | Aromatic C-H stretch |

| 2850-2980 | Aliphatic C-H stretch (from CH₃) |

| 1400-1650 | Aromatic C=C and C=N stretch |

| 1000-1300 | In-plane C-H bend |

| 600-900 | Out-of-plane C-H bend |

Note: These are predicted ranges based on characteristic group frequencies and data from related compounds.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which can then be used to confirm its molecular formula (C₁₁H₉Cl₂N). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺), with M+2 and M+4 peaks having predictable relative intensities due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern would provide valuable structural information. Expected fragmentation pathways for this compound could include:

Loss of a chlorine atom to give an [M-Cl]⁺ ion.

Loss of a methyl radical to give an [M-CH₃]⁺ ion.

Loss of HCl to give an [M-HCl]⁺ ion.

Retro-Diels-Alder fragmentation of the quinoline ring system, although this is less common for aromatic systems.

The analysis of the m/z values and relative abundances of these fragment ions would allow for the confirmation of the proposed structure. For comparison, the mass spectra of other halogenated quinolines often show the loss of the halogen as a primary fragmentation pathway.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

|---|---|

| 225/227/229 | Molecular ion peak ([M]⁺) showing isotopic pattern for two chlorine atoms |

| 190/192 | Loss of a chlorine atom ([M-Cl]⁺) |

| 210/212 | Loss of a methyl radical ([M-CH₃]⁺) |

Note: The m/z values are for the most abundant isotopes. The presence of chlorine isotopes will result in characteristic peak clusters.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of quinoline derivatives. It allows for the determination of the molecular weight of the compound by generating protonated molecules, typically [M+H]⁺, or other adducts such as [M+Na]⁺ or [M+K]⁺. The resulting mass-to-charge ratio (m/z) provides a direct measure of the molecular mass. For dichlorinated dimethylquinolines, ESI-MS would be expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular mass of a compound, which allows for the confident assignment of its elemental composition. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For a compound like 4,7-dichloro-2,8-dimethylquinoline (B1296148), with a molecular formula of C₁₁H₉Cl₂N, the predicted monoisotopic mass is 225.0112 Da. uni.lu HRMS can confirm this exact mass, thereby verifying the elemental composition. Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can further aid in structural identification. uni.lu For instance, the predicted CCS for the [M+H]⁺ adduct of 4,7-dichloro-2,8-dimethylquinoline is 142.9 Ų. uni.lu

Table 1: Predicted ESI-MS and HRMS data for 4,7-dichloro-2,8-dimethylquinoline

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 226.01848 | 142.9 |

| [M+Na]⁺ | 248.00042 | 155.7 |

| [M-H]⁻ | 224.00392 | 146.1 |

| [M+NH₄]⁺ | 243.04502 | 163.1 |

| [M+K]⁺ | 263.97436 | 149.4 |

Data sourced from PubChemLite uni.lu

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of 2,4-dichloro-7,8-dimethylquinoline reveals two independent molecules in the asymmetric unit. nih.govresearchgate.net The bond lengths and angles within these molecules are comparable to those found in similar quinoline structures. nih.govresearchgate.net The precise atomic arrangement provides a definitive confirmation of the connectivity of the atoms within the molecule.

Table 2: Selected Bond Lengths (Å) for 2,4-dichloro-7,8-dimethylquinoline

| Bond | Length (Å) |

|---|---|

| Cl1–C2 | 1.731(4) |

| Cl2–C4 | 1.729(4) |

| N1–C2 | 1.310(5) |

| N1–C9 | 1.371(5) |

| C7–C8 | 1.415(6) |

| C8–C11 | 1.503(7) |

Data is for one of the two independent molecules in the asymmetric unit, sourced from IUCr nih.gov

Both independent molecules of 2,4-dichloro-7,8-dimethylquinoline in the asymmetric unit are essentially planar. nih.govresearchgate.net The maximum deviation from the mean plane for the non-hydrogen atoms is 0.072 Å. nih.govresearchgate.net This planarity is a characteristic feature of the fused aromatic ring system of the quinoline core. The least-squares plane of one molecule forms a dihedral angle of 56.72(14)° with the other molecule in the asymmetric unit. nih.gov

In the crystal structure of 2,4-dichloro-7,8-dimethylquinoline, the molecules are linked by weak π-π stacking interactions. nih.govresearchgate.net These interactions occur between the quinoline ring systems of adjacent molecules, with centroid-centroid distances of 3.791(3) Å and 3.855(3) Å. nih.govresearchgate.net These stacking interactions are a key feature of the crystal packing, linking pairs of molecules. No classical hydrogen bonds are observed in the crystal structure. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 4,8 Dichloro 2,3 Dimethylquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. However, specific research applying these methods to 4,8-dichloro-2,3-dimethylquinoline is not available in the reviewed literature.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to calculate properties like molecular geometries, vibrational frequencies, and electronic energies. For many quinoline (B57606) derivatives, DFT studies have provided significant insights into their reactivity and spectroscopic properties. For instance, DFT has been used to study other chloro-substituted quinolines, such as 2-chloro-3-methylquinoline, to analyze their structural and spectroscopic features. researchgate.netresearchgate.net These studies often involve calculations at levels of theory like B3LYP/6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net However, a dedicated DFT analysis for this compound, detailing its specific electronic characteristics, is not present in the available scientific record.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net For various quinoline derivatives, FMO analysis has been used to understand their reaction mechanisms and potential as, for example, antimalarial drugs or molecular sensors. researchgate.netresearchgate.net This type of analysis reveals how substituents on the quinoline ring affect the orbital energies and, consequently, the molecule's behavior. researchgate.netresearchgate.net Despite its utility, a specific FMO analysis for this compound, including calculated HOMO-LUMO energies and their implications, has not been reported.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target. Studies on other functionalized quinoline and pyrrolo[1,2-a]quinoline (B3350903) analogues have successfully used molecular docking to investigate their potential as antifungal or antimalarial agents by simulating their interaction with specific enzymes or protein receptors. researchgate.netnih.gov These simulations provide valuable information on binding energies and key interactions like hydrogen bonds. nih.gov However, there are no published molecular docking studies specifically featuring this compound, and therefore, no data on its potential ligand-target interactions are available.

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical studies are crucial for elucidating the step-by-step sequence of chemical reactions, including the characterization of transition states and intermediates. For related compounds, such as 2,4-dichloro-7,8-dimethylquinoline, synthetic pathways have been described, which involve the reaction of a substituted aniline (B41778) with malonic acid in the presence of phosphorus oxychloride. nih.gov Computational studies on similar quinolines have also been used to corroborate experimental findings on their reactivity trends. researchgate.net A detailed theoretical investigation into the reaction mechanisms and pathways involving this compound, however, is absent from the current body of scientific literature.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are routinely used to predict spectroscopic data such as NMR chemical shifts, and UV-Vis absorption spectra. researchgate.net These theoretical predictions are then compared with experimental data to confirm the molecular structure and understand its spectroscopic signatures. This approach has been applied to a variety of substituted quinolines, providing detailed assignments of their vibrational and electronic spectra. researchgate.netresearchgate.net For this compound, while basic identifiers like its CAS number (1447949-09-8 for a similar isomer, 2,3-dichloro-6,8-dimethylquinoline) are known, a comprehensive study that predicts its spectroscopic parameters and validates them against experimental measurements is not available. nih.govbldpharm.com

Biological Activity and Pharmacological Potential of 4,8 Dichloro 2,3 Dimethylquinoline Derivatives

Anticancer Activity Research

The anticancer properties of 4,8-dichloro-2,3-dimethylquinoline derivatives have been a significant area of investigation, with promising results in preclinical studies.

In Vitro Cytotoxicity and Anti-proliferative Effects

Derivatives of this compound have demonstrated notable cytotoxic and anti-proliferative effects against a variety of human cancer cell lines in laboratory settings. For instance, certain quinoline (B57606) derivatives have been shown to inhibit the growth of cell lines such as the human colorectal carcinoma HCT116. nih.govnih.gov Research has also documented the cytotoxic activity of quinoline compounds against leukemia cell lines, including K562. nih.govnih.gov

Specifically, studies on various cancer cell lines have yielded significant findings. For example, a series of 7-chloro-(4-thioalkylquinoline) derivatives were tested against eight human cancer cell lines, including HCT116 and K562, showing that sulfonyl N-oxide derivatives, in particular, had higher cytotoxicity compared to their sulfanyl (B85325) and sulfinyl counterparts. nih.gov Another study highlighted a quinoline-based thiazolidinone derivative that exhibited potent cytotoxic activity against HCT-116 cells. nih.gov Furthermore, analogs of plastoquinone, which feature a quinoline core, have shown inhibitory effects against K562 and OVCAR-3 cell lines. nih.gov

The following table summarizes the cytotoxic activity of selected quinoline derivatives against various cancer cell lines.

| Cell Line | Derivative Type | Observation |

| HCT116 | 7-chloro-(4-thioalkylquinoline) derivatives | Sulfonyl N-oxide derivatives showed notable cytotoxicity. nih.gov |

| Quinoline-based thiazolidinone | Exhibited potent cytotoxic activity. nih.gov | |

| Plastoquinone analogs | PQ2 analog showed significant inhibition. nih.gov | |

| K562 | 7-chloro-(4-thioalkylquinoline) derivatives | Demonstrated selectivity and cytotoxicity. nih.gov |

| Plastoquinone analogs | PQ2 analog showed excellent to moderate antiproliferative activity. nih.gov | |

| OVCAR-3 | Plastoquinone analogs | PQ2 analog showed potent inhibitory effects. nih.gov |

| HeLa | 4-(2-hydroxyaryl)-1,2,3-thiadiazoles | A derivative with chlorine and a nitro-group showed significant cell growth inhibition. researchgate.net |

Mechanisms of Anticancer Action

The anticancer effects of these quinoline derivatives are attributed to several mechanisms, primarily the induction of apoptosis and interference with critical cell signaling pathways.

Apoptosis, or programmed cell death, is a key mechanism through which these compounds exert their cytotoxic effects. Studies have shown that certain 7-chloro-(4-thioalkylquinoline) derivatives can induce apoptosis in cancer cells, particularly at higher concentrations. eatris.cz This process is often accompanied by the inhibition of DNA and RNA synthesis. eatris.cz Flow cytometry analysis has confirmed that these compounds can lead to a concentration-dependent increase in apoptotic cells. nih.gov For example, one study found that a specific quinoline-based thiazolidinone derivative significantly stimulated apoptotic death in colon cancer cells. nih.gov

Interference with cell signaling pathways is another critical aspect of the anticancer activity of these compounds. The Extracellular signal-regulated kinase (ERK) signaling pathway, which is crucial for cell proliferation and survival, has been identified as a target. Some 4-anilinoquinolinylchalcone derivatives have been shown to mediate their effects through the ERK signaling pathway. nih.gov

Antimicrobial Activity Studies

In addition to their anticancer potential, derivatives of this compound have been investigated for their ability to combat microbial infections.

Antibacterial Efficacy

These compounds have demonstrated efficacy against a range of both Gram-positive and Gram-negative bacteria.

Newly synthesized quinoline derivatives have been tested against pathogenic strains such as Staphylococcus aureus (including MRSA) and Pseudomonas aeruginosa. nih.gov Some of these derivatives showed significant inhibitory activity against both of these challenging pathogens. nih.gov For instance, one compound with an indole (B1671886) moiety displayed excellent bactericidal activity against both MRSA and Pseudomonas aeruginosa. nih.gov Other studies have reported that novel quinoline derivatives exhibit potent, broad-spectrum antimicrobial activity against strains including Bacillus subtilis and Escherichia coli. nih.gov

The table below presents the antibacterial activity of selected quinoline derivatives.

| Bacterial Strain | Derivative Type | Observation |

| Staphylococcus aureus (MRSA) | Quinoline derivatives with indole moiety | Excellent bactericidal activity. nih.gov |

| Thiazolidione derivatives | Inhibited planktonic growth of clinical isolates, including MRSA. nih.gov | |

| Pseudomonas aeruginosa | Quinoline derivatives with indole moiety | Excellent bactericidal activity. nih.gov |

| 1-(quinolin-2-ylamino)pyrrolidine-2,5-dione | High antimicrobial activity. nih.gov | |

| Bacillus subtilis | Novel quinoline derivatives | Potent antimicrobial activity. nih.gov |

| Escherichia coli | Novel quinoline derivatives | Potent antimicrobial activity. nih.gov |

Antifungal Efficacy

The antifungal potential of quinoline derivatives has also been explored. Studies have shown that certain derivatives are effective against fungal pathogens like Candida albicans and Aspergillus flavus. For example, a novel quinoline derivative demonstrated potent, broad-spectrum antimicrobial activity that included these fungal strains. nih.gov Another study focusing on a 2-Chloro-3-hydrazinylquinoxaline derivative found noteworthy effectiveness against various Candida species and variable efficacy against several Aspergillus species, including Aspergillus flavus. nih.govnih.gov

Proposed Mechanisms of Antimicrobial Action

The primary proposed mechanism for the antimicrobial action of many quinoline derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. researchgate.netnih.govwikipedia.org These enzymes are essential for bacterial DNA replication, and their inhibition leads to DNA damage and ultimately bacterial cell death. wikipedia.orgresearchgate.netnih.gov

DNA gyrase introduces negative supercoils into DNA, which is necessary to relieve the torsional strain that occurs during replication. youtube.com Topoisomerase IV is crucial for separating replicated DNA strands before cell division. wikipedia.org By targeting these enzymes, quinoline derivatives can effectively halt bacterial proliferation. nih.govresearchgate.netnih.gov The binding of these compounds to the enzyme-DNA complex prevents the re-ligation of the cleaved DNA strands, leading to lethal double-strand breaks. youtube.com

Antimalarial Activity Investigations

The quinoline core is the backbone of several pivotal antimalarial drugs, most notably chloroquine (B1663885). Research into novel quinoline derivatives continues to be a cornerstone of antimalarial drug discovery, aimed at overcoming widespread resistance in Plasmodium falciparum, the deadliest malaria parasite.

Efficacy Against Plasmodium falciparum Strains

While no data exists for this compound, studies on other quinoline derivatives demonstrate the chemical scaffold's potent antiplasmodial properties. For instance, decoquinate (B1670147), a quinolone derivative, has shown remarkable efficacy against both chloroquine-sensitive (3D7) and multidrug-resistant (Dd2) strains of P. falciparum in vitro, with IC₅₀ values of 0.91 ± 0.05 nM and 1.33 ± 0.14 nM, respectively. nih.gov Liposomal formulations of decoquinate have proven highly effective in clearing parasite infections in mouse models of severe malaria. nih.gov

Furthermore, a tetrahydroquinoline hit from the Medicines for Malaria Venture (MMV) Pathogen Box, MMV692140, has demonstrated activity against multiple life-cycle stages of the malaria parasite. nih.gov This compound was found to be active against a range of drug-resistant parasite strains, indicating a novel mechanism of action. nih.gov The exploration of its structural motif led to the identification of an analog with a 30-fold improvement in antimalarial potency against the asexual blood stage. nih.gov

These findings underscore the potential of substituted quinolines to yield potent antimalarial candidates. The specific substitutions on the quinoline ring, such as the chloro and dimethyl groups in this compound, would likely modulate this activity, making it a compound of interest for future screening.

Exploration of Other Biological Activities

The versatility of the quinoline scaffold extends beyond its antimalarial effects, with derivatives showing promise against a wide array of pathogens and cellular targets.

Antiprotozoal Properties

While direct antiprotozoal studies on this compound are absent, the broader class of quinoline-related compounds has been investigated for activity against various protozoan parasites. For example, research into N-(3,4-dimethyl-5-isoxazolyl)-1,2-naphthoquinone-4-amino derivatives, which share a heterocyclic nature, has demonstrated significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov While not a direct structural analog, the study highlights the potential of complex heterocyclic systems to inhibit protozoan growth. The evaluation of this compound against parasites like T. cruzi, Leishmania species, and Trichomonas vaginalis could therefore be a fruitful area of research.

Antiviral Properties

The antiviral potential of quinoline derivatives is an emerging area of interest. Notably, certain quinazolinone compounds, which are structurally related to quinolines, have demonstrated potent activity against Zika virus (ZIKV) and Dengue virus (DENV). nih.gov Some of these compounds exhibited EC₅₀ values as low as 86 nM with no significant cytotoxicity. nih.gov Additionally, novel 8-hydroxyquinoline (B1678124) derivatives have shown inhibitory activity against Dengue virus serotype 2 (DENV2). nih.gov These findings suggest that the quinoline scaffold can be a valuable starting point for the development of novel antiviral agents. The specific electronic and steric properties conferred by the dichloro and dimethyl substitutions in this compound may influence its interaction with viral targets.

Antitubercular Potential

Tuberculosis remains a major global health threat, and novel therapeutics are urgently needed. The quinoline scaffold has been a source of promising antitubercular agents. A series of 2-(quinoline-4-yloxy)acetamides were synthesized and shown to be potent inhibitors of Mycobacterium tuberculosis growth, including drug-sensitive and drug-resistant strains. nih.gov The lead compounds from this study were found to target the cytochrome bc1 complex, a crucial component of the electron transport chain in M. tuberculosis. nih.gov This highlights a potential mechanism of action for quinoline-based antitubercular drugs. The activity of this compound against M. tuberculosis has not been reported, but its structural similarity to known antitubercular quinolines warrants investigation.

Enzyme Inhibition Studies

The biological activities of many therapeutic agents are a result of their ability to inhibit specific enzymes. While no enzyme inhibition studies have been conducted specifically on this compound, related quinoline derivatives have been shown to target various enzymes. For instance, the antitubercular activity of some quinoline derivatives is attributed to the inhibition of the cytochrome bc1 complex. nih.gov In the context of malaria, decoquinate is known to target the mitochondrial cytochrome bc1 complex of Plasmodium parasites. nih.gov The potential of this compound to act as an enzyme inhibitor is plausible, and future research could explore its effects on a range of enzymes relevant to infectious diseases and cancer.

Antioxidant Activity

There is currently a notable lack of published research specifically investigating the antioxidant activity of this compound. While the broader class of quinoline derivatives has been a subject of interest for their potential antioxidant properties, dedicated studies on this particular dichlorinated and dimethylated quinoline are not available in the reviewed scientific literature.

The antioxidant potential of quinoline derivatives is often attributed to their chemical structure, but this activity is highly dependent on the nature and position of substituents on the quinoline ring. For instance, the presence of hydroxyl or amine groups can confer significant radical scavenging capabilities. However, without experimental data from established antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays for this compound, any discussion of its antioxidant capacity remains speculative. Future research is required to determine if this compound possesses any intrinsic antioxidant properties.

Structure-Activity Relationship (SAR) Studies for Biological Potency

While specific structure-activity relationship (SAR) studies for the biological potency of this compound are not extensively documented, general principles derived from the broader family of quinoline derivatives can provide insights into how its chemical features might influence its biological efficacy.

Correlation Between Chemical Modifications and Biological Efficacy

The biological activity of quinoline derivatives is profoundly influenced by chemical modifications to the core structure. The introduction of various functional groups can modulate pharmacokinetic and pharmacodynamic properties. For this compound, the key modifications are the two chlorine atoms and two methyl groups.

The impact of such substitutions is often context-dependent, varying with the biological target. For example, in the development of antimalarial quinolines, the presence and position of chlorine atoms can be critical for activity. Similarly, methyl groups can influence lipophilicity, which in turn affects cell membrane permeability and interaction with molecular targets. The specific arrangement of these substituents in this compound suggests a compound with distinct electronic and steric properties that would dictate its biological interactions.

Table 1: General Influence of Key Substituents on the Biological Efficacy of Quinoline Derivatives

| Substituent | General Influence on Biological Efficacy | Potential Implication for this compound |

| Chlorine | Can enhance activity by increasing lipophilicity and acting as a good leaving group or by forming halogen bonds with target proteins. The position is crucial for determining the effect. | The two chlorine atoms at positions 4 and 8 likely increase the compound's lipophilicity and may be involved in key interactions with biological targets. |

| Methyl Group | Can increase lipophilicity and provide steric bulk, which may enhance or hinder binding to a target. Can also be a site for metabolism. | The methyl groups at positions 2 and 3 contribute to the compound's overall shape and lipophilicity, potentially influencing its binding affinity and metabolic stability. |

Influence of Substituent Position and Electronic Properties on Activity

The positions of the chloro and methyl substituents on the quinoline ring are critical in defining the molecule's electronic landscape and, consequently, its biological activity. The chlorine atoms at positions 4 and 8 are electron-withdrawing groups, which can significantly alter the electron density of the quinoline ring system. This can affect the molecule's ability to participate in π-π stacking interactions or hydrogen bonding with biological macromolecules.

The position of these substituents also has steric implications. A substituent at the 4-position can influence the conformation of adjacent groups and interactions with a binding pocket. The 8-position is on the benzenoid part of the quinoline ring, and a substituent here can modulate interactions in a different region of a target protein compared to substituents on the pyridinoid ring.

The methyl groups at positions 2 and 3 are electron-donating and also add steric bulk. Their presence can influence the planarity of the quinoline system and create a specific three-dimensional shape that is recognized by a biological target. The interplay between the electron-withdrawing chlorine atoms and the electron-donating methyl groups creates a unique electronic distribution in this compound that would be a key determinant of its biological function.

Table 2: Predicted Influence of Substituent Position and Electronic Properties on the Activity of this compound

| Substituent & Position | Electronic Property | Predicted Influence on Biological Activity |

| 4-Chloro | Electron-withdrawing | Modulates the basicity of the quinoline nitrogen and may participate in specific interactions within a target's binding site. |

| 8-Chloro | Electron-withdrawing | Affects the electronic nature of the carbocyclic ring and can influence overall molecular recognition and binding. |

| 2-Methyl | Electron-donating, Steric bulk | Can enhance binding through hydrophobic interactions and influence the orientation of the molecule in a binding pocket. |

| 3-Methyl | Electron-donating, Steric bulk | Contributes to the overall shape and lipophilicity, potentially fine-tuning the interaction with a biological target. |

Applications in Medicinal Chemistry and Drug Discovery

4,8-Dichloro-2,3-dimethylquinoline as a Privileged Scaffold for Drug Development

No literature was found to support the classification of this compound as a privileged scaffold based on its own biological activity or that of its direct derivatives.

Lead Compound Optimization and Analog Design for Enhanced Biological Profiles

Without any initial "hit" or "lead" compound data for this compound, there are no published studies on its optimization or the design of analogs to improve biological activity.

Strategies for Addressing and Overcoming Microbial and Cancer Drug Resistance

There is no evidence in the scientific literature to suggest that this compound or its derivatives have been investigated for their potential to circumvent drug resistance mechanisms in microbes or cancer cells.

Translational Research Prospects for Novel Therapeutic Agents

As there are no foundational preclinical studies on this specific compound, any discussion of its translational prospects would be purely speculative and not based on scientific evidence.

Future Research Directions and Concluding Outlook

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives is a well-established field, with several named reactions providing pathways to this heterocyclic system. nih.govresearchgate.net However, the specific synthesis of 4,8-dichloro-2,3-dimethylquinoline is not prominently documented, presenting an opportunity for the development of novel and sustainable synthetic methodologies.

Established methods for quinoline synthesis that could be adapted for this compound include:

Combes Quinoline Synthesis: This method involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. arabjchem.orgmdpi.comnih.gov For the target molecule, this would hypothetically involve the reaction of 2,6-dichloroaniline (B118687) with 3-methyl-2,4-pentanedione. A key challenge in this approach is controlling the regioselectivity of the cyclization, as the substituted aniline could potentially yield isomeric products. Future research could focus on optimizing reaction conditions and catalysts to favor the desired 4,8-dichloro isomer.

Gould-Jacobs Reaction: This reaction utilizes an aniline and an ethoxymethylenemalonate derivative to form a 4-hydroxyquinoline, which can be further modified. brieflands.comnih.govnih.govrsc.org Adapting this for this compound would require a multi-step sequence, but it offers a versatile route for introducing various substituents.

Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While a classic method, modern variations often employ catalysts to improve yields and sustainability.

Future research in this area should prioritize the development of green and sustainable synthetic protocols. This includes the use of environmentally benign solvents, energy-efficient reaction conditions (such as microwave-assisted synthesis), and recyclable catalysts. nih.gov The exploration of one-pot reactions that minimize waste and purification steps would also be a significant advancement.

Table 1: Potential Synthetic Routes for this compound

| Name Reaction | Starting Materials | Key Considerations |

| Combes Synthesis | 2,6-dichloroaniline, 3-methyl-2,4-pentanedione | Regioselectivity control, optimization of acid catalyst |

| Gould-Jacobs Reaction | 2,6-dichloroaniline, suitable malonate derivative | Multi-step process, potential for functional group diversity |

| Friedländer Annulation | Substituted 2-amino-benzophenone, suitable ketone | Catalyst development for improved efficiency |

In-depth Mechanistic Studies of Biological Activities

While specific biological activities of this compound have not been extensively reported, the broader class of quinoline derivatives exhibits a remarkable range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. nih.govnih.govbrieflands.com The unique dichlorinated and dimethylated structure of the target compound suggests that it may possess interesting biological activities worthy of investigation.

Future mechanistic studies could explore the following potential activities:

Anticancer Activity: Quinoline derivatives have been shown to exert anticancer effects through various mechanisms, such as:

Inhibition of Protein Kinases: Many quinolines act as inhibitors of protein kinases like Pim-1 kinase and tyrosine kinases, which are often dysregulated in cancer. nih.gov

Topoisomerase Inhibition: Some quinolines can interfere with the function of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. arabjchem.org

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is another mechanism by which certain quinolines exhibit cytotoxic effects. ekb.eg

DNA Intercalation: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate into DNA, disrupting replication and transcription. nih.gov

Antimicrobial Activity: The quinoline scaffold is a key component of many antibacterial and antifungal drugs. acs.orgmdpi.com The chlorine and methyl substituents on this compound could enhance its antimicrobial potential. Mechanistic studies could investigate its ability to inhibit bacterial DNA gyrase, disrupt microbial cell membranes, or interfere with other essential microbial processes. acs.org Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the quinoline ring are critical for antimicrobial activity. researchgate.net

Future research should involve screening this compound against a panel of cancer cell lines and microbial strains, followed by in-depth mechanistic studies to elucidate its mode of action if any activity is observed.

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

The application of artificial intelligence (AI) and machine learning (ML) has become a powerful tool in modern drug discovery, accelerating the identification and optimization of new therapeutic agents. mdpi.com These computational methods can be instrumental in exploring the potential of this compound and its analogs.

Future research directions in this domain include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a library of analogs of this compound and evaluating their biological activities, QSAR models can be developed. nih.govarabjchem.orgnih.gov These models can identify the key structural features that correlate with a particular biological activity, guiding the design of more potent and selective compounds.

Virtual Screening: The three-dimensional structure of this compound can be used for virtual screening of large compound libraries to identify molecules with similar shapes and electronic properties that may bind to the same biological targets. nih.govbrieflands.comresearchgate.net This can rapidly identify potential lead compounds for further investigation.

Generative AI for Novel Scaffolds: Advanced AI models, such as Generative Adversarial Networks (GANs), can be trained on existing libraries of quinoline derivatives to generate novel molecular structures with desired drug-like properties. nih.gov This could lead to the discovery of entirely new quinoline-based compounds with improved efficacy and safety profiles.

ADMET Prediction: AI and ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. nih.gov This in silico analysis can help to prioritize compounds with favorable pharmacokinetic and safety profiles for further development, reducing the time and cost of preclinical studies.

The integration of these computational approaches will enable a more rational and efficient exploration of the therapeutic potential of the this compound scaffold.

Exploration of Targeted Drug Delivery Systems Utilizing Quinoline Scaffolds

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing off-target effects and systemic toxicity. The quinoline scaffold, with its versatile chemical handles, is well-suited for incorporation into various targeted drug delivery systems. nih.gov

Future research in this area could focus on:

Nanoparticle-based Delivery: Encapsulating this compound within nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, could improve its solubility, stability, and pharmacokinetic profile. mdpi.comyoutube.com Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific cells or tissues, such as tumors. One study demonstrated the use of quinoline-n-butylcyanoacrylate-based nanoparticles for brain targeting in the diagnosis of Alzheimer's disease. nih.gov

Quinoline-Drug Conjugates: The quinoline moiety can be chemically conjugated to other therapeutic agents or targeting molecules. rsc.org For example, a study on quinoline-conjugated ruthenacarboranes showed a dual mode of action against glioblastoma. nih.gov This approach can lead to synergistic effects and improved therapeutic outcomes. The functionalization of the quinoline ring is a key strategy to control the cytotoxic effects of these compounds. brieflands.com

Stimuli-Responsive Systems: Developing drug delivery systems that release this compound in response to specific stimuli present in the disease microenvironment (e.g., pH, enzymes, redox potential) could enhance its therapeutic efficacy and reduce side effects.

The exploration of these targeted delivery strategies could unlock the full therapeutic potential of this compound by ensuring it reaches its intended target in a controlled and efficient manner.

Concluding Outlook

This compound stands as a molecule with considerable untapped potential. While specific research on this compound is limited, the vast body of knowledge surrounding the quinoline scaffold provides a strong foundation for future investigations. The development of novel and sustainable synthetic routes, in-depth mechanistic studies of its potential biological activities, the integration of AI and machine learning for rational drug design, and the exploration of targeted drug delivery systems are all promising avenues of research. A multidisciplinary approach combining synthetic chemistry, pharmacology, computational modeling, and materials science will be crucial to unravel the properties and potential applications of this intriguing dichlorinated and dimethylated quinoline derivative.

Q & A

Q. What are the established synthetic routes for 4,8-Dichloro-2,3-dimethylquinoline?

The compound is typically synthesized via modifications of classical quinoline frameworks. A common approach involves halogenation and alkylation of precursor molecules. For example:

- Conrad-Limpach synthesis : Starting from substituted anilines and β-keto esters, followed by cyclization and halogenation .

- Chlorination of methylquinoline derivatives : Direct chlorination using reagents like POCl₃ or SOCl₂ at the 4- and 8-positions, with careful control of reaction conditions to avoid over-halogenation . Characterization of intermediates via TLC and GC-MS is critical to monitor reaction progress .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR identify substitution patterns (e.g., distinguishing methyl groups at C2/C3 and chloro groups at C4/C8). Coupling constants in ¹H NMR help confirm spatial arrangements .

- Mass spectrometry (HRMS) : Validates molecular weight (C₁₁H₉Cl₂N; theoretical MW: 226.11) and detects isotopic patterns characteristic of dichloro derivatives .

- IR spectroscopy : Confirms absence/presence of functional groups (e.g., C-Cl stretches at 550–850 cm⁻¹) .

Q. What are the primary biological targets of this compound derivatives?

Quinoline derivatives often exhibit antimicrobial, anticancer, or antiparasitic activity. For example:

- Antimalarial activity : Chloroquine analogs target hemozoin formation in Plasmodium species .

- Anticancer potential : Methyl and chloro substituents enhance intercalation with DNA or inhibition of topoisomerases . Initial screening should include in vitro assays against model cell lines or pathogens .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Catalyst screening : Test Lewis acids (e.g., FeCl₃, AlCl₃) to improve chlorination efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to non-polar media .

- Temperature control : Stepwise heating (e.g., 60°C for cyclization, 100°C for chlorination) minimizes side products . Monitor purity via HPLC and compare with reference standards (e.g., CAS 6622-28-2) .

Q. How do structural modifications at C2/C3 influence bioactivity?

- Methyl group steric effects : Bulkier alkyl groups at C2/C3 reduce membrane permeability but increase target specificity. For example, 2,3-dimethyl derivatives show enhanced selectivity for bacterial gyrase over human topoisomerases .

- SAR studies : Replace methyl with ethyl or trifluoromethyl groups and compare IC₅₀ values in enzyme inhibition assays . Computational modeling (e.g., molecular docking) can predict interactions with binding pockets .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., MIC values using CLSI guidelines for antimicrobial testing) .

- Impurity profiles : Use preparative HPLC to isolate pure isomers (e.g., distinguishing 4,8-dichloro from 4,7-dichloro derivatives) .

- Metabolic interference : Include liver microsome stability tests to account for metabolite-driven effects .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Co-crystallization : Use solvent mixtures (e.g., ethanol/dichloromethane) to improve crystal lattice formation .

- Derivatization : Introduce heavy atoms (e.g., bromine at inert positions) to enhance diffraction .

- Low-temperature data collection : Reduces thermal motion artifacts, improving resolution .

Methodological Notes

- Data validation : Cross-reference spectral data with PubChem (InChIKey: HXEWMTXDBOQQKO-UHFFFAOYSA-N for related analogs) and NIST databases .

- Advanced analytics : Combine DFT calculations (e.g., Gaussian) with experimental NMR shifts to confirm regiochemistry .

- Ethical compliance : Adhere to institutional guidelines for handling halogenated compounds (e.g., waste disposal protocols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.